4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The specific structure of this compound includes various functional groups such as hydroxyl, methoxy, and acetyloxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxyl, methoxy, and acetyloxy groups are introduced through specific reactions such as methylation, acetylation, and hydroxylation.
Chiral Resolution: The (S)-enantiomer is isolated using chiral resolution techniques, which may involve the use of chiral catalysts or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 8-(hydroxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Lacks the acetyloxy group, which may affect its biological activity.
4H-1-Benzopyran-4-one, 8-(methoxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
83327-49-5 |
---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
[(2S)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-10(19)23-17-15(22-2)9-13(21)16-12(20)8-14(24-18(16)17)11-6-4-3-5-7-11/h3-7,9,14,21H,8H2,1-2H3/t14-/m0/s1 |
InChI Key |
LXSSYOWDEYWICX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3)O)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.